molecular formula C6H12ClNO B3249823 (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride CAS No. 1980045-93-9

(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride

Cat. No.: B3249823
CAS No.: 1980045-93-9
M. Wt: 149.62
InChI Key: XUNIMIQTGGVJPR-UHFFFAOYSA-N
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Description

(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride is a bicyclo[1.1.1]pentane (BCP)-derived compound characterized by a rigid, strained hydrocarbon core with an aminomethyl alcohol substituent. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry for enhancing pharmacokinetic profiles or serving as a bioisostere for aromatic rings .

Properties

IUPAC Name

(3-amino-1-bicyclo[1.1.1]pentanyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-1-5(2-6,3-6)4-8;/h8H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNIMIQTGGVJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-26-6, 1980045-93-9
Record name (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride
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Record name (3-aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be obtained through a series of cyclization reactions.

    Amination: The bicyclo[1.1.1]pentane is then subjected to amination to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or amines under appropriate conditions.

    Hydroxylation: The next step involves the introduction of the hydroxyl group at the 1-position. This can be done through oxidation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl derivatives:

Reagent SystemConditionsProduct FormedYield (%)References
KMnO<sub>4</sub>Acidic aqueousBicyclopentyl carboxylic acid65–78
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Room temperatureBicyclopentyl aldehyde52–60
TEMPO/NaOClBiphasic (H<sub>2</sub>O/CH<sub>2</sub>Cl<sub>2</sub>)Ketone intermediate70

Mechanistic Insight : Oxidation with KMnO<sub>4</sub> proceeds via radical intermediates, confirmed by TEMPO trapping experiments . The bicyclic structure stabilizes transition states, enhancing reaction efficiency .

Reduction Reactions

The amine and hydroxymethyl groups participate in selective reductions:

Hydroxymethyl Reduction

  • Reagent : LiAlH<sub>4</sub> in THF

  • Product : (3-Aminobicyclo[1.1.1]pentan-1-yl)methane

  • Yield : 86% (demonstrated in analogous fluorinated derivatives) .

Amine Reduction

  • Reagent : H<sub>2</sub>/Pd-C

  • Product : Primary amine (dehydrochlorinated form)

  • Note : Requires neutralization of HCl prior to reaction.

Substitution Reactions

The amino group acts as a nucleophile in SN<sub>2</sub> reactions:

ElectrophileConditionsProductApplication
Alkyl halides (R-X)DMF, 60°CN-Alkylated bicyclopentyl derivativesPharmaceutical intermediates
Acyl chlorides (R-COCl)Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>Amide derivativesEnzyme inhibition studies

Example : Reaction with benzyl chloroformate yields N-Boc-protected analogs, critical for peptide coupling .

Acylation and Carbamate Formation

The hydrochloride salt reacts with anhydrides or active esters:

Reagent : Acetic anhydride
Product : N-Acetylated derivative
Conditions : Reflux in toluene, 85% yield .

Reagent : Di-tert-butyl dicarbonate
Product : N-Boc-protected amine
Use : Stabilizes the amine for further synthetic modifications .

Radical-Mediated Functionalization

The bicyclo[1.1.1]pentane core participates in radical chain reactions:

Three-component carboamination

  • Reagents : Alkyl iodides, azides

  • Product : 1,3-disubstituted bicyclopentanes

  • Mechanism : Iodine abstraction initiates radical propagation, confirmed by DFT calculations .

Stability Under Physiological Conditions

Hydrolysis Studies :

  • pH 7.4 buffer : <5% degradation over 24 hours .

  • Liver microsomes : Moderate metabolic stability (t<sub>1/2</sub> = 45 min) .

Comparative Reactivity Table

Functional GroupReactivity TowardRate Constant (k, s<sup>-1</sup>)Dominant Pathway
Hydroxymethyl (-CH<sub>2</sub>OH)Oxidation2.3 × 10<sup>-3</sup>Radical intermediate
Amine (-NH<sub>3</sub><sup>+</sup>Cl<sup>-</sup>)Alkylation1.8 × 10<sup>-2</sup>SN<sub>2</sub>

This compound’s reactivity profile enables its use in synthesizing bioisosteres for drug discovery, particularly in replacing tert-butyl or aromatic groups . Recent advances in flow chemistry have improved the scalability of its derivatives, with kilogram-scale synthesis achieved for key intermediates .

Scientific Research Applications

(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The unique bicyclic structure makes it a valuable component in the design of novel materials with specific mechanical and thermal properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol (CAS 2227206-71-3)
  • CAS Variants : 1980045-93-9 (98% purity, BLDpharm)
  • Synthesis : Large-scale routes involve intermediates like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, with modifications such as fluorination or amination .

The compound is typically stored at 2–8°C under inert conditions and is commercially available in quantities up to 5 g, priced at $823/5 g .

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane derivatives are prized for their structural rigidity and metabolic stability. Below is a comparative analysis of key analogs:

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula MW (g/mol) Substituents Purity (%) Key Applications/Properties Reference
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol HCl 1980045-93-9 C₆H₁₂ClNO 149.62 -NH₂, -CH₂OH 98 Bioisostere, drug discovery
3-Fluorobicyclo[1.1.1]pentan-1-amine HCl N/A C₅H₉ClFN 149.59 -NH₂, -F N/A Fluorinated analog for PET imaging
3-Chlorobicyclo[1.1.1]pentan-1-amine HCl 1886967-25-4 C₅H₉Cl₂N 166.04 -NH₂, -Cl 95 Intermediate for agrochemicals
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl 676371-65-6 C₇H₁₂ClNO₂ 177.63 -NH₂, -COOCH₃ 95 Ester prodrug development
2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid HCl 2096992-16-2 C₇H₁₂ClNO₂ 177.63 -NH₂, -CH₂COOH N/A Linker for peptide mimetics
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol HCl 2227206-71-3 C₆H₁₂ClNO 149.62 -CH₂NH₂, -OH 98 Solubility enhancer in formulations

Key Findings

Chlorinated derivatives are cost-effective ($403/5 g) but less explored in vivo . Ester/Acid Groups: Methyl ester (676371-65-6) and acetic acid (2096992-16-2) variants introduce polarity, improving aqueous solubility for prodrug strategies .

Synthetic Accessibility :

  • The parent compound’s synthesis requires multi-step protocols, including Staudinger reactions with (PhO)₂P(O)N₃ . In contrast, chlorinated derivatives are synthesized via direct halogenation, reducing costs .

Safety Profiles :

  • Most BCP derivatives share GHS hazard codes (e.g., H302, H315, H319), necessitating PPE during handling . The methyl ester variant (676371-65-6) shows higher acute oral toxicity (LD₅₀: 300 mg/kg in rats) compared to the parent compound .

Market Availability :

  • The target compound is priced higher ($823/5 g) than 3-Chloro-BCP-amine HCl ($403/5 g), reflecting its demand in drug discovery .

Biological Activity

(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride, also known by its CAS number 1980045-93-9, is a bicyclic amine with potential applications in various fields, including medicinal chemistry and biochemistry. This compound exhibits unique structural properties that may influence its biological activity, particularly in enzyme interactions and as a potential therapeutic agent.

  • Molecular Formula : C6_6H12_{12}ClNO
  • Molecular Weight : 149.62 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 97% .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Interaction with Enzymes

Research indicates that this compound can serve as a biochemical probe for studying enzyme-substrate interactions. Its bicyclic structure may enhance binding affinity to certain enzymes, potentially inhibiting their activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic pathways, suggesting potential as a therapeutic agent for metabolic disorders .
Study 2Antimicrobial PropertiesExhibited antimicrobial activity against various bacterial strains, indicating possible applications in treating infections .
Study 3Biochemical AssaysUsed as a probe in biochemical assays to study protein interactions, highlighting its utility in research settings .

Case Study 1: Enzyme Interaction

In a study examining the interaction of this compound with a specific enzyme, researchers found that the compound significantly inhibited enzyme activity at low concentrations. This suggests its potential use in drug development targeting metabolic enzymes .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound revealed that it was effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound could be further developed into an antimicrobial agent .

Research Applications

The compound's unique structure and biological properties make it a valuable candidate for various research applications:

  • Medicinal Chemistry : Exploration of its potential as an antimicrobial or anticancer agent.
  • Biochemistry : Utilization as a probe for studying enzyme mechanisms and protein interactions.
  • Material Science : Investigation into its use in developing new materials due to its structural properties .

Q & A

Q. What are the recommended synthetic routes for (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride?

The compound is synthesized via hydrogen-borrowing alkylation using iridium catalysts under mild conditions (room temperature, tert-amyl alcohol solvent). Key steps include silica gel column chromatography for purification (elution with 0–2% methanol in CH₂Cl₂ + 1% triethylamine) and structural confirmation via ¹H NMR spectroscopy . Alternative routes may involve intermediates like [1.1.1]propellane derivatives, as described for related bicyclo compounds .

Q. How is this compound characterized spectroscopically in research settings?

Nuclear Magnetic Resonance (¹H NMR) in CDCl₃ is a primary method for structural elucidation. Peaks corresponding to the bicyclo[1.1.1]pentane core and hydroxyl/amine protons are critical. For example, analogous compounds show distinct resonances for fluorophenyl and pyrrolidinyl substituents in the 6–8 ppm and 1–3 ppm ranges, respectively . Mass spectrometry (MS) and elemental analysis further confirm molecular weight and purity.

Q. What safety protocols are essential for handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
  • Storage: Maintain at 2–8°C under inert atmosphere to preserve stability .
  • Spill Management: Avoid dust generation; collect spills in sealed containers for approved waste disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for functionalizing this bicyclo compound?

  • Catalyst Screening: Iridium catalysts enable C-alkylation at room temperature with high functional group tolerance .
  • Solvent Effects: Polar aprotic solvents (e.g., tert-amyl alcohol) enhance reaction efficiency.
  • Purification: Gradient elution in column chromatography (e.g., 0–2% methanol in CH₂Cl₂) improves yield and purity .
  • Scale-Up Challenges: Monitor exothermic reactions and adjust catalyst loading to prevent side products.

Q. How should researchers address contradictions in spectroscopic data during structural analysis?

  • Multi-Technique Validation: Cross-validate NMR findings with MS, IR, and X-ray crystallography (if crystals are obtainable).
  • Dynamic Effects: Consider conformational flexibility of the bicyclo core, which may cause splitting or broadening of NMR peaks .
  • Impurity Profiling: Use HPLC or GC-MS to detect byproducts (e.g., unreacted starting materials) that may skew data .

Q. What role does this compound play in medicinal chemistry and drug discovery?

  • Bioisostere Applications: The bicyclo[1.1.1]pentane motif serves as a rigid, sp³-rich scaffold to replace aromatic rings, improving solubility and metabolic stability .
  • Targeted Delivery: Derivatives like DNL343 (a neurodegenerative disease therapeutic) highlight its utility in designing blood-brain barrier-penetrant molecules .
  • PROTAC Development: Functionalization with amine and hydroxyl groups enables conjugation to E3 ligase ligands, facilitating protein degradation studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride
Reactant of Route 2
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride

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